

# Early-Phase Research on Funobactam Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase research on the efficacy of **Funobactam**, a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor. **Funobactam** is under investigation for the treatment of infections caused by multidrug-resistant Gram-negative bacteria. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this field.

### **Core Efficacy Data**

**Funobactam**, in combination with a  $\beta$ -lactam antibiotic such as imipenem, has demonstrated significant efficacy against a range of serine  $\beta$ -lactamase-producing Gram-negative pathogens. The following tables summarize the key quantitative findings from early-phase in vivo studies.

# Table 1: In Vivo Efficacy of Imipenem/Funobactam in a Neutropenic Murine Thigh Infection Model



| Bacterial<br>Species       | Number of<br>Strains | Imipenem/Fun<br>obactam MIC<br>Range (mg/L) | Efficacy<br>Outcome (24h<br>change in<br>log10<br>cfu/thigh) | Citation |
|----------------------------|----------------------|---------------------------------------------|--------------------------------------------------------------|----------|
| Acinetobacter<br>baumannii | 7                    | 0.25–16                                     | >1-log kill in 6<br>out of 7 strains                         | [1]      |
| Pseudomonas<br>aeruginosa  | 4                    | 0.25–16                                     | >1-log kill in all 4<br>strains                              | [1]      |
| Klebsiella<br>pneumoniae   | 4                    | 0.25–16                                     | Stasis in all 4 strains                                      | [1]      |

**Table 2: Pharmacodynamic Parameters of** 

Imipenem/Funobactam Associated with Efficacy

| Bacterial Species         | Pharmacodynamic<br>Target for Efficacy | Median (%fT > CT[1<br>mg/L])/MIC Value | Citation |
|---------------------------|----------------------------------------|----------------------------------------|----------|
| Acinetobacter baumannii   | 1-log reduction                        | 9.82                                   | [2]      |
| Pseudomonas<br>aeruginosa | 1-log reduction                        | 9.90                                   | [2]      |
| Klebsiella<br>pneumoniae  | Stasis                                 | 55.73                                  | [2]      |

Note: %fT > CT represents the percentage of the dosing interval during which the free drug concentration remains above a certain threshold concentration.

### Mechanism of Action: β-Lactamase Inhibition

**Funobactam** is a serine  $\beta$ -lactamase inhibitor that protects  $\beta$ -lactam antibiotics from degradation by these enzymes.[1] As a diazabicyclooctane, its mechanism of action involves the formation of a reversible covalent bond with the serine residue in the active site of the  $\beta$ -







lactamase. This acylation reaction inactivates the enzyme, allowing the partner  $\beta$ -lactam antibiotic to exert its antibacterial activity.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Research on Funobactam Efficacy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363246#early-phase-research-on-funobactam-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com